molecular formula C7H5F4NO B11902533 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine

2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B11902533
M. Wt: 195.11 g/mol
InChI Key: JKNIRLZRKUEGOK-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and trifluoroethoxy groups. These groups impart distinct reactivity and stability, making the compound valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-fluoropyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-Fluoropyridine+2,2,2-TrifluoroethanolBaseThis compound\text{2-Fluoropyridine} + \text{2,2,2-Trifluoroethanol} \xrightarrow{\text{Base}} \text{this compound} 2-Fluoropyridine+2,2,2-TrifluoroethanolBase​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound’s ability to undergo nucleophilic substitution allows it to form covalent bonds with biological macromolecules, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    2-Fluoro-4-(2,2,2-trifluoroethoxy)benzene: Similar in structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine is unique due to the combination of fluorine and trifluoroethoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2-fluoro-4-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H5F4NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2

InChI Key

JKNIRLZRKUEGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OCC(F)(F)F)F

Origin of Product

United States

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